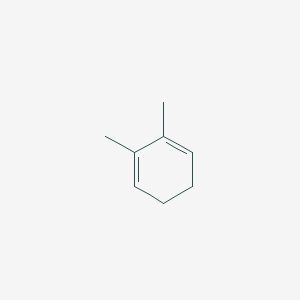

2,3-Dimethyl-1,3-cyclohexadiene

Description

Properties

IUPAC Name |

2,3-dimethylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1,3-cyclohexadiene (CAS No: 4430-91-5), a substituted cyclic diene of interest in organic synthesis and materials science. This document collates available quantitative data, details relevant experimental protocols for property determination, and presents a visual representation of a standard experimental workflow.

Core Physical Properties

This compound is a cyclic organic compound with the molecular formula C₈H₁₂.[1][2] Its physical characteristics are crucial for its handling, application in synthetic routes, and for the analysis of reaction kinetics and product purification.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound. Data has been compiled from various chemical databases and literature sources.

| Physical Property | Value | Notes |

| Molecular Formula | C₈H₁₂ | [1][2] |

| Molecular Weight | 108.18 g/mol | [1][2] |

| Boiling Point | 133 - 135 °C | At 760 mmHg[3] |

| Melting Point | Not available | Data not readily found in literature[4] |

| Density | 0.852 g/cm³ | [3] |

| Refractive Index | 1.490 | [3] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, benzene) | Inferred from the properties of the parent compound, 1,3-cyclohexadiene[5] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Distillation is a common and effective method for both purifying liquids and determining their boiling points.[2]

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Place a small volume of the this compound sample into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Begin circulating cold water through the condenser.

-

Gently heat the round-bottom flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

Record the temperature at which the vapor temperature stabilizes while a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.[2]

-

It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[6]

Determination of Density

Density is the mass of a substance per unit volume.[7] For a liquid, this can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder and an electronic balance

-

Electronic balance (accurate to at least 0.001 g)

-

Pipette or burette for accurate volume measurement

Procedure:

-

Carefully weigh a clean, dry pycnometer or graduated cylinder on the electronic balance and record its mass.[4]

-

Using a pipette or burette, accurately transfer a known volume of this compound into the weighed container.

-

Weigh the container with the liquid and record the new mass.

-

The mass of the liquid is the difference between the final and initial mass measurements.

-

Calculate the density using the formula: Density = Mass / Volume .[4]

-

For higher accuracy, this procedure should be repeated multiple times, and the average density calculated. The temperature of the liquid should also be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to spread evenly, forming a thin film.

-

Allow the sample to equilibrate to the desired temperature, which is typically controlled by a circulating water bath connected to the refractometer.

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue after the measurement.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a liquid organic compound, which would be applicable to this compound, followed by the determination of its physical properties.

Caption: A flowchart illustrating the synthesis, purification, and physical property analysis of a liquid organic compound.

References

- 1. This compound | C8H12 | CID 521155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethyl-cyclohexa-1,3-diene [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,3-cyclohexadiene is a cyclic diene that serves as a valuable building block in organic synthesis. Its conjugated diene system, substituted with two methyl groups, makes it an interesting substrate for various chemical transformations, most notably the Diels-Alder reaction. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key synthetic applications, with a focus on detailed experimental protocols and data presentation for research and development purposes.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 108.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 4430-91-5 | --INVALID-LINK-- |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 133 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.838 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.474 | --INVALID-LINK-- |

| Flash Point | 16.7 °C | --INVALID-LINK-- |

| Vapor Pressure | 10.6 mmHg at 25°C | --INVALID-LINK-- |

Spectroscopic Data

| Spectrum Type | Data | Source |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 108. Key fragments are expected from the loss of methyl groups and retro-Diels-Alder fragmentation. A mass spectrum is available in the NIST WebBook. | --INVALID-LINK-- |

| ¹H NMR (Predicted) | δ ~ 5.5-6.0 ppm (m, 2H, vinylic protons), δ ~ 2.0-2.2 ppm (m, 4H, allylic protons), δ ~ 1.7 ppm (s, 6H, methyl protons). | Based on data for similar substituted cyclohexadienes. |

| ¹³C NMR (Predicted) | δ ~ 120-140 ppm (vinylic carbons), δ ~ 20-30 ppm (allylic carbons), δ ~ 15-25 ppm (methyl carbons). | Based on data for similar substituted cyclohexadienes. |

| Infrared (IR) (Predicted) | ~3020-3050 cm⁻¹ (C-H stretch, vinylic), ~2800-3000 cm⁻¹ (C-H stretch, alkyl), ~1600-1650 cm⁻¹ (C=C stretch, conjugated). | Based on characteristic IR frequencies. |

Reactivity and Key Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for its conjugated diene functionality.

Diels-Alder Reaction

The most prominent reaction of this compound is the [4+2] cycloaddition, or Diels-Alder reaction. The electron-donating methyl groups on the diene enhance its reactivity towards electron-deficient dienophiles.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and a key reaction of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.

Synthesis of this compound

A potential synthetic route to this compound involves the dehydration of the corresponding alcohol, 2,3-dimethylcyclohexanol (B75514). This can be prepared by the reduction of 2,3-dimethylcyclohexanone.

Step 1: Reduction of 2,3-Dimethylcyclohexanone

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

2,3-Dimethylcyclohexanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2,3-dimethylcyclohexanone in methanol in the round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain crude 2,3-dimethylcyclohexanol.

-

Step 2: Dehydration of 2,3-Dimethylcyclohexanol

-

Apparatus: A distillation apparatus.

-

Reagents:

-

Crude 2,3-dimethylcyclohexanol

-

Concentrated sulfuric acid or phosphoric acid

-

-

Procedure:

-

Place the crude 2,3-dimethylcyclohexanol in the distillation flask.

-

Add a catalytic amount of concentrated sulfuric or phosphoric acid.

-

Heat the mixture to distill the product, this compound, as it is formed.

-

Collect the distillate, which will be a mixture of the diene and water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the purified product.

-

Diels-Alder Reaction with Maleic Anhydride

This protocol describes a typical Diels-Alder reaction between this compound and maleic anhydride.

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

This compound

-

Maleic anhydride

-

Toluene (B28343) or xylene (as solvent)

-

Hexanes (for recrystallization)

-

-

Procedure:

-

In the round-bottom flask, dissolve maleic anhydride in a minimal amount of warm toluene.

-

Add a stoichiometric amount of this compound to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a mixture of toluene and hexanes to obtain the purified Diels-Alder adduct.

-

Logical Workflow for Synthesis and Reaction

The following diagram illustrates the logical workflow from starting materials to the final Diels-Alder adduct.

Safety Information

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable diene for the construction of cyclic and bicyclic systems through the Diels-Alder reaction. This guide has provided a summary of its key chemical properties, available spectroscopic data, and detailed experimental protocols for its synthesis and a representative reaction. The provided information is intended to be a valuable resource for researchers in organic synthesis and drug development. Further experimental work is needed to fully characterize the spectroscopic properties of this compound.

Spectroscopic Profile of 2,3-Dimethyl-1,3-cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dimethyl-1,3-cyclohexadiene (CAS RN: 4430-91-5), a cyclic conjugated diene. Due to the limited availability of experimentally derived ¹H and ¹³C NMR and detailed IR spectral data in publicly accessible databases, this guide combines available mass spectrometry data with predicted NMR and IR data to offer a valuable resource for researchers. Detailed, synthesized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₂ | [1][2][3][4] |

| Molecular Weight | 108.18 g/mol | [1][2][3][4] |

| Major Mass Fragments (m/z) | Relative Intensity | |

| 108 | 100 (Molecular Ion) | [2] |

| 93 | ~80 | [2] |

| 77 | ~40 | [2] |

| 91 | ~35 | [2] |

| 65 | ~20 | [2] |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | Singlet | 2H | Olefinic Protons (H-1, H-4) |

| ~2.1 | Triplet | 4H | Allylic Protons (H-5, H-6) |

| ~1.7 | Singlet | 6H | Methyl Protons (2,3-CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~128 | Olefinic Carbons (C-1, C-4) |

| ~125 | Olefinic Carbons (C-2, C-3) |

| ~25 | Allylic Carbons (C-5, C-6) |

| ~20 | Methyl Carbons (2,3-CH₃) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3020 | =C-H Stretch | Medium |

| 2930-2850 | C-H Stretch (Alkyl) | Strong |

| ~1650 | C=C Stretch (Conjugated) | Medium |

| ~1450 | CH₂ Bend | Medium |

| ~1375 | CH₃ Bend | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are synthesized from established methods for similar volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the procedure for obtaining ¹H and ¹³C NMR spectra of this compound, which is a volatile liquid.

1. Sample Preparation:

-

Due to the volatility of the sample, all preparation steps should be carried out efficiently.

-

In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).[5][6]

-

Ensure the sample is completely dissolved to form a homogeneous solution.[5]

-

Filter the solution through a pipette plugged with glass wool directly into the NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely to prevent evaporation.

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.[8]

Infrared (IR) Spectroscopy

This protocol details the acquisition of an FT-IR spectrum of the liquid sample.

1. Sample Preparation (Neat Liquid on Salt Plates):

-

Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.

-

Mount the salt plates in the spectrometer's sample holder.

2. Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Accessory: Transmission

-

Spectral Range: 4000-400 cm⁻¹[9]

-

Resolution: 4 cm⁻¹[10]

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conditions for the analysis of this compound by GC-MS, suitable for separation from isomers and identification.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

2. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar

-

Mass Spectrometer: Agilent 5975C or similar

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

-

Injector Temperature: 250 °C[12]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 to prevent column overloading.[13]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 150 °C.

-

Hold: Hold at 150 °C for 2 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C[12]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

-

Mass Range: m/z 40-300

Visualizations

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C8H12 | CID 521155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethyl-cyclohexa-1,3-diene [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [stenutz.eu]

- 5. organomation.com [organomation.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. reddit.com [reddit.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. agilent.com [agilent.com]

- 11. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 12. akjournals.com [akjournals.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Analysis of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,3-dimethyl-1,3-cyclohexadiene. The document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and logical diagrams to illustrate the molecular structure and proton environments. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the molecule, the two vinylic protons are chemically equivalent, as are the four allylic protons and the six methyl protons.

A summary of the predicted ¹H NMR data is presented in the table below. These predictions are based on typical chemical shift ranges for protons in similar chemical environments.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic (-CH=) | 5.5 - 6.0 | Singlet | 2H |

| Allylic (-CH₂-) | ~2.1 | Singlet | 4H |

| Methyl (-CH₃) | ~1.8 | Singlet | 6H |

Structural Representation and Proton Environments

The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure of this compound with distinct proton environments.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.

2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks. This can be done manually or automatically.

-

Tuning and Matching: The NMR probe is tuned to the resonance frequency of ¹H nuclei and matched to the impedance of the spectrometer's electronics to maximize signal-to-noise.

3. Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8 to 16 scans are usually adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

4. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for ¹H NMR analysis.

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

An In-depth Technical Guide to the ¹³C NMR Spectral Assignments of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2,3-Dimethyl-1,3-cyclohexadiene. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this guide utilizes high-quality predicted data to facilitate its structural elucidation and characterization. The information presented herein is intended to serve as a valuable reference for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using computational prediction tools that provide reliable estimations based on established magnetochemical principles. The assignments are based on the expected electronic environments of the carbon atoms within the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 125.1 | Quaternary (sp²) |

| C2 | 125.1 | Quaternary (sp²) |

| C3 | 128.9 | Methine (=CH) |

| C4 | 128.9 | Methine (=CH) |

| C5 | 26.4 | Methylene (B1212753) (-CH₂-) |

| C6 | 26.4 | Methylene (-CH₂-) |

| C7 | 19.3 | Methyl (-CH₃) |

| C8 | 19.3 | Methyl (-CH₃) |

Note: The predicted chemical shifts are for a standard deuterated chloroform (B151607) (CDCl₃) solvent. Actual experimental values may vary slightly depending on the solvent, concentration, and experimental conditions.

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered in accordance with the assignments in the data table.

Caption: Molecular structure of this compound with carbon numbering.

Discussion of Spectral Assignments

The predicted ¹³C NMR spectrum of this compound displays four distinct signals, indicating a degree of symmetry in the molecule.

-

Olefinic Carbons (C1, C2, C3, C4): The sp²-hybridized carbons of the diene system are expected to resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. The quaternary carbons, C1 and C2, to which the methyl groups are attached, are predicted to have a chemical shift of approximately 125.1 ppm. The two methine carbons of the double bonds, C3 and C4, are predicted at a slightly more downfield position of 128.9 ppm.

-

Aliphatic Carbons (C5, C6): The two sp³-hybridized methylene carbons of the cyclohexadiene ring, C5 and C6, are predicted to have a chemical shift of around 26.4 ppm. This is consistent with the typical range for allylic methylene groups.

-

Methyl Carbons (C7, C8): The two equivalent methyl groups attached to the double bond, C7 and C8, are predicted to resonate at approximately 19.3 ppm. This upfield chemical shift is characteristic of methyl carbons attached to an sp²-hybridized carbon.

Representative Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, representative protocol for acquiring a ¹³C NMR spectrum of a liquid organic compound such as this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 20-50 mg of the purified this compound sample.

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), to the sample in a clean, dry vial. CDCl₃ is a common choice for non-polar organic compounds.

-

Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for ¹³C NMR spectroscopy.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the ¹³C frequency to maximize signal detection and sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for a routine ¹³C spectrum.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is crucial for quantitative analysis.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

-

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

The logical workflow for this experimental protocol is illustrated in the diagram below.

Caption: A flowchart outlining the key steps in acquiring a ¹³C NMR spectrum.

Mass Spectrometry of 2,3-Dimethyl-1,3-cyclohexadiene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2,3-Dimethyl-1,3-cyclohexadiene, a cyclic diene of interest in various chemical research and development sectors. This document details the compound's mass spectral data, outlines a typical experimental protocol for its analysis, and proposes a primary fragmentation pathway based on electron ionization mass spectrometry.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation, providing a fingerprint for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and the relative abundance of the detected ions, are summarized in the table below. This information is critical for the unequivocal identification of the compound in complex matrices.

Table 1: Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion Structure |

| 108 | 45 | [C₈H₁₂]⁺• (Molecular Ion) |

| 93 | 100 | [C₇H₉]⁺ |

| 91 | 35 | [C₇H₇]⁺ |

| 79 | 20 | [C₆H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

| 53 | 10 | [C₄H₅]⁺ |

| 41 | 20 | [C₃H₅]⁺ |

| 39 | 18 | [C₃H₃]⁺ |

| 27 | 12 | [C₂H₃]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following section outlines a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard and powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

1. Sample Preparation:

-

Standard Preparation: A stock solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL. A series of dilutions are then made to establish a calibration curve.

-

Sample Extraction (if in a matrix): For samples where this compound is a component of a larger mixture, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte and minimize matrix interference.

2. Gas Chromatography (GC) Conditions:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless injection (1 µL) for trace analysis or a split injection with a high split ratio (e.g., 100:1) for concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Hold: Maintain at 150°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Scan Range: m/z 35-350.

-

Data Acquisition: Full scan mode.

4. Data Analysis:

The acquired mass spectra are processed using the instrument's software. Compound identification is achieved by comparing the obtained mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. The retention time from the gas chromatogram provides an additional layer of confirmation.

Visualizing the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is a key aspect of its mass spectrometric characterization. The following diagram illustrates the proposed primary fragmentation pathway, which accounts for the major ions observed in the mass spectrum.

References

In-depth Technical Guide to the UV-Vis Spectrum of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) spectrum of 2,3-dimethyl-1,3-cyclohexadiene. In the absence of readily available experimental data, this guide utilizes the well-established Woodward-Fieser rules to predict the absorption maximum (λmax). Furthermore, a comprehensive, generalized experimental protocol for obtaining the UV-Vis spectrum of this and similar volatile conjugated dienes is presented.

Predicted UV-Vis Absorption Data

The absorption maximum for this compound was calculated using the Woodward-Fieser rules, a set of empirically derived rules for predicting the λmax of conjugated systems.[1][2]

Calculation based on Woodward-Fieser Rules:

This compound is a homoannular diene, meaning the two conjugated double bonds are within the same ring.[1][3] The calculation is as follows:

-

Contribution from two alkyl substituents: 2 x 5 nm = 10 nm[1]

-

Contribution from one exocyclic double bond: 1 x 5 nm = 5 nm[2][5]

Predicted λmax = 253 nm + 10 nm + 5 nm = 268 nm

The following table summarizes the predicted UV-Vis absorption data for this compound.

| Parameter | Value | Reference |

| Predicted Absorption Maximum (λmax) | 268 nm | Calculated via Woodward-Fieser Rules |

| Chromophore Type | Homoannular (Cisoid) Conjugated Diene | [1][3] |

| Base Value | 253 nm | [1][4] |

| Substituent Contributions | ||

| 2 x Alkyl Substituents | +10 nm | [1] |

| 1 x Exocyclic Double Bond | +5 nm | [2][5] |

Electronic Transition

The absorption of UV radiation by this compound is due to a π → π* electronic transition. In conjugated systems, the π electrons in the highest occupied molecular orbital (HOMO) are excited to the lowest unoccupied molecular orbital (LUMO).

Caption: π → π* electronic transition in a conjugated diene.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis spectrum of a volatile organic compound such as this compound.

1. Materials and Equipment:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.

-

Cuvettes: A matched pair of quartz cuvettes (1 cm path length). Quartz is essential for measurements below 340 nm.

-

Solvent: Spectroscopic grade solvent (e.g., hexane, ethanol, or cyclohexane). The solvent must be transparent in the wavelength range of interest.

-

Analyte: this compound.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical balance: For precise weighing of the sample.

2. Solution Preparation:

Due to the volatile nature of this compound, sample handling should be performed in a well-ventilated fume hood.

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed sample to a 100 mL volumetric flask.

-

Dissolve the sample in a small amount of the chosen spectroscopic grade solvent.

-

Once dissolved, fill the volumetric flask to the mark with the solvent.

-

Stopper the flask and invert it several times to ensure a homogeneous solution. This is the stock solution.

-

-

Working Solution Preparation:

-

Pipette an appropriate volume of the stock solution into a smaller volumetric flask (e.g., 10 mL).

-

Dilute to the mark with the same solvent. The final concentration should be such that the absorbance at λmax is between 0.5 and 1.0 for optimal accuracy. A series of dilutions may be necessary to find the ideal concentration.

-

3. Instrumental Analysis:

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline scan over the desired wavelength range (e.g., 200-400 nm). This will subtract any absorbance from the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it a few times with the working solution.

-

Fill the sample cuvette with the working solution.

-

Place the sample cuvette back into the sample holder.

-

Run the UV-Vis scan.

-

4. Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Caption: Experimental workflow for UV-Vis spectroscopy.

References

An In-depth Technical Guide on the Molecular Orbital Theory of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory as it applies to 2,3-dimethyl-1,3-cyclohexadiene, a substituted conjugated diene of interest in organic synthesis and medicinal chemistry. The document delves into the electronic structure, frontier molecular orbitals (HOMO and LUMO), and their implications for the molecule's spectroscopic properties and reactivity, particularly in pericyclic reactions such as the Diels-Alder reaction. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages data from the parent compound, 1,3-cyclohexadiene (B119728), and the structurally similar 2,3-dimethyl-1,3-butadiene (B165502) to provide a robust theoretical framework. Detailed experimental protocols for relevant analytical techniques and visualizations of key concepts are included to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction to the Molecular Orbital Theory of Conjugated Dienes

The reactivity and physical properties of conjugated dienes, such as this compound, are fundamentally governed by their π molecular orbitals. In conjugated systems, the p-orbitals on adjacent sp²-hybridized carbon atoms overlap to form a set of delocalized π molecular orbitals that extend over the entire conjugated system. This delocalization is responsible for the increased thermodynamic stability and unique reactivity of these molecules compared to their non-conjugated counterparts.

For a 1,3-diene system, the four p-atomic orbitals combine to form four π molecular orbitals: two bonding (π1 and π2) and two anti-bonding (π3* and π4*). In the ground state, the four π electrons occupy the two bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier molecular orbitals that dictate the molecule's behavior in chemical reactions and its interaction with light.

Electronic Structure of this compound

The electronic structure of this compound is analogous to that of the parent 1,3-cyclohexadiene, with the addition of two methyl groups at the C2 and C3 positions. These methyl groups act as electron-donating groups through hyperconjugation, which perturbs the energy levels of the π molecular orbitals. This inductive effect raises the energy of the HOMO and, to a lesser extent, the LUMO. A higher energy HOMO indicates that the molecule is more nucleophilic and more readily donates electrons in chemical reactions.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO of this compound is the π2 molecular orbital, and the LUMO is the π3* molecular orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum. A smaller HOMO-LUMO gap generally implies higher reactivity and a longer λmax.

Quantitative Data

Due to the scarcity of published experimental and computational data for this compound, this section presents data for the parent compound, 1,3-cyclohexadiene, and the closely related acyclic analogue, 2,3-dimethyl-1,3-butadiene, to provide a comparative context.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Cyclohexadiene | LC-BOP/cc-pVDZ[1] | -8.4 | 1.8 | 10.2 |

| 2,3-Dimethyl-1,3-butadiene | B3LYP/6-31G(d)[2] | Inferred to be higher than 1,3-butadiene | Inferred to be higher than 1,3-butadiene | Inferred to be smaller than 1,3-butadiene |

| Compound | Experimental Technique | Ionization Potential (eV) | λmax (nm) |

| 1,3-Cyclohexadiene | Photoelectron Spectroscopy[3][4] | ~8.1-8.3 | 256-258[5] |

Reactivity and the Diels-Alder Reaction

The locked s-cis conformation of the diene system within the six-membered ring makes 1,3-cyclohexadiene and its derivatives, including this compound, excellent dienes for the Diels-Alder reaction. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of new six-membered rings.

The feasibility and stereoselectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the interaction of the HOMO of the diene with the LUMO of the dienophile (or vice-versa for an inverse-electron-demand Diels-Alder). The electron-donating methyl groups in this compound raise the energy of its HOMO, making it more nucleophilic and enhancing its reactivity towards electron-poor dienophiles.

The regioselectivity of the Diels-Alder reaction is determined by the relative sizes of the orbital coefficients on the terminal carbons (C1 and C4) of the diene's HOMO and the corresponding carbons of the dienophile's LUMO. The reaction favors the orientation that results in the largest overlap between the orbitals with the largest coefficients.

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) for this compound, which corresponds to the π → π* electronic transition from the HOMO to the LUMO.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Prepare a blank sample containing only the solvent.

-

-

Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[6]

-

Set the wavelength range for scanning, typically from 200 to 400 nm for conjugated dienes.

-

Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Perform a baseline correction with the solvent-filled cuvette in both beams.[6]

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Record the absorbance at λmax. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Gas-Phase Photoelectron Spectroscopy

Objective: To measure the ionization potentials of this compound, which correspond to the energies of its molecular orbitals.

Methodology:

-

Instrumentation: A photoelectron spectrometer equipped with a high-vacuum chamber, a monochromatic photon source (e.g., He I for UPS), an electron energy analyzer, and a detector is necessary.[7]

-

Sample Introduction:

-

Introduce a gaseous sample of this compound into the high-vacuum chamber at a low pressure.

-

-

Ionization:

-

Irradiate the sample with monochromatic photons of a known energy (hν). This causes the ejection of photoelectrons.

-

-

Analysis:

-

The kinetic energies (KE) of the emitted photoelectrons are measured by the electron energy analyzer.

-

-

Data Analysis:

-

The binding energy (BE) of each electron, which corresponds to the ionization potential for a specific molecular orbital, is calculated using the equation: BE = hν - KE.[7]

-

The resulting photoelectron spectrum is a plot of the number of emitted electrons versus their binding energy. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital. The first and lowest binding energy peak corresponds to the ionization from the HOMO.

-

Conclusion

The molecular orbital theory provides a powerful framework for understanding the electronic structure and reactivity of this compound. The presence of electron-donating methyl groups raises the energy of the HOMO, enhancing its nucleophilicity and reactivity in reactions such as the Diels-Alder cycloaddition. While direct quantitative data for this specific molecule is limited, analysis of related compounds offers valuable insights. The experimental techniques of UV-Visible and photoelectron spectroscopy are essential tools for probing the energies of the frontier molecular orbitals and validating theoretical predictions. This guide provides the foundational knowledge and experimental considerations for researchers and professionals working with this and similar conjugated diene systems in the context of drug development and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclohexadiene Revisited: A Time-Resolved Photoelectron Spectroscopy and ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Computational Studies of 2,3-Dimethyl-1,3-cyclohexadiene Conformation: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of 2,3-dimethyl-1,3-cyclohexadiene. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical framework for identifying and characterizing the stable and transition state conformers of this substituted cyclohexadiene. We present a structured approach to geometry optimization and energy calculations using Density Functional Theory (DFT). Furthermore, this guide outlines experimental protocols, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of computational findings. All quantitative data are summarized in tabular format for comparative analysis, and logical workflows are visualized using Graphviz diagrams.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic compounds such as this compound, the inherent flexibility of the ring system gives rise to multiple conformations, each with a distinct energy level and population at equilibrium. Understanding the conformational landscape of this molecule is crucial for predicting its reactivity, designing derivatives with desired properties, and comprehending its interactions in biological systems.

Computational chemistry offers powerful tools to explore the potential energy surface of molecules and identify their stable conformers and the energy barriers for interconversion.[1] This guide focuses on the application of these methods to elucidate the conformational preferences of this compound.

Conformational Isomers of this compound

1,3-cyclohexadiene is known to exist in a non-planar, twisted conformation. The introduction of two methyl groups at the C2 and C3 positions introduces steric considerations that influence the preferred geometry. The primary low-energy conformations are expected to be two enantiomeric twisted-chair-like structures. The interconversion between these conformers proceeds through a planar transition state.

Computational Methodology

A robust computational protocol is essential for the accurate determination of conformational energies and geometries. The following outlines a widely accepted workflow for such studies.

Quantum Mechanical Methods

Density Functional Theory (DFT) has been established as a reliable method for studying the conformational preferences of organic molecules, offering a good balance between accuracy and computational cost.[2] The B3LYP functional, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, is a popular choice.[3] To accurately describe electron distribution, a Pople-style basis set, such as 6-31G(d,p), is commonly employed. This basis set includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Protocol: Computational Geometry Optimization and Energy Calculation

-

Initial Structure Generation: The starting 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization using the B3LYP/6-31G(d,p) level of theory. This process finds the minimum energy structure for each conformer.

-

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. For transition states, one imaginary frequency corresponding to the reaction coordinate is expected.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).

-

Transition State Search: The transition state for the interconversion between the stable conformers is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed on the located transition state to confirm that it connects the two desired stable conformers.

Data Presentation

The key quantitative data from the computational studies are summarized in the tables below.

Table 1: Relative Energies of this compound Conformers

| Conformer/Transition State | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Twisted-Chair 1 (TC1) | B3LYP/6-31G(d,p) | 0.00 | 0 |

| Twisted-Chair 2 (TC2) | B3LYP/6-31G(d,p) | 0.00 | 0 |

| Planar Transition State (TS1) | B3LYP/6-31G(d,p) | Value to be calculated | 1 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (TC1)

| Parameter | B3LYP/6-31G(d,p) |

| C1-C2-C3-C4 Dihedral Angle (°) | Value to be calculated |

| C2-C3-C4-C5 Dihedral Angle (°) | Value to be calculated |

| C3-C4-C5-C6 Dihedral Angle (°) | Value to be calculated |

| C4-C5-C6-C1 Dihedral Angle (°) | Value to be calculated |

| C5-C6-C1-C2 Dihedral Angle (°) | Value to be calculated |

| C6-C1-C2-C3 Dihedral Angle (°) | Value to be calculated |

Experimental Validation

Computational results should be validated against experimental data to ensure their accuracy.[4] NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the protons are analyzed.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are performed to identify through-space interactions between protons. The intensity of NOE cross-peaks is related to the internuclear distance, providing valuable information about the spatial arrangement of the atoms.

-

Variable Temperature NMR: NMR spectra are recorded at different temperatures to study the dynamics of conformational interconversion. Changes in the line shapes of the signals can be used to determine the energy barrier for the process.

Visualization of Conformational Pathways

Diagrams are essential for visualizing the relationships between different conformers and the pathways for their interconversion. The following diagrams are generated using the Graphviz DOT language.

Caption: Computational workflow for conformational analysis.

Caption: Conformational interconversion pathway.

Conclusion

The computational study of this compound provides valuable insights into its conformational preferences and the dynamics of its ring inversion. The methodologies outlined in this guide, combining robust quantum mechanical calculations with experimental validation, offer a powerful approach for characterizing the three-dimensional structure of flexible molecules. This knowledge is fundamental for applications in materials science, and particularly in drug development where molecular shape is a key determinant of biological activity.

References

- 1. calcus.cloud [calcus.cloud]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. auremn.org.br [auremn.org.br]

Theoretical Calculations of 2,3-Dimethyl-1,3-cyclohexadiene Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to predict and understand the reactivity of 2,3-Dimethyl-1,3-cyclohexadiene. Leveraging established computational chemistry protocols, this document outlines the expected behavior of this substituted diene in key pericyclic reactions, including Diels-Alder cycloadditions, electrocyclic ring-openings, and sigmatropic rearrangements. The influence of the methyl substituents on the diene's frontier molecular orbitals and, consequently, its reactivity and selectivity, is a central focus. Methodologies for computational analysis are detailed to enable researchers to model and predict reaction outcomes.

Introduction

This compound is a substituted cyclic diene whose reactivity is of significant interest in organic synthesis and medicinal chemistry. The presence of two methyl groups on the diene backbone introduces electronic and steric effects that modulate its participation in pericyclic reactions compared to the parent 1,3-cyclohexadiene (B119728). Understanding these effects is crucial for designing and predicting the outcomes of synthetic routes involving this molecule.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting reactivity.[1] This guide summarizes the application of these methods to this compound, providing a framework for its synthetic applications.

Theoretical Background: Frontier Molecular Orbital (FMO) Theory

The reactivity of this compound in pericyclic reactions can be largely understood through the lens of Frontier Molecular Orbital (FMO) theory.[2] This theory posits that the most significant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3]

The methyl groups in this compound are electron-donating. This has two key consequences:

-

Increased HOMO Energy: The electron-donating nature of the methyl groups raises the energy of the diene's HOMO, making it a better nucleophile. This enhanced nucleophilicity generally accelerates reactions with electron-poor dienophiles in Diels-Alder reactions.

-

Altered LUMO Energy: While the primary effect is on the HOMO, the methyl groups also influence the LUMO energy, which can affect reactions where the diene acts as an electrophile.

The coefficients of the frontier orbitals at different atomic centers determine the regioselectivity of cycloaddition reactions. For this compound, the HOMO is expected to have significant coefficients on the C1 and C4 carbon atoms, directing the formation of new sigma bonds at these positions.

Predicted Reactivity in Pericyclic Reactions

Based on theoretical studies of analogous substituted dienes, the reactivity of this compound in various pericyclic reactions can be predicted.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[4] The electron-rich nature of this compound makes it an excellent diene for reactions with electron-deficient dienophiles (inverse-electron-demand Diels-Alder reactions are less likely).

Expected Trends in Diels-Alder Reactivity:

| Dienophile Type | Expected Activation Energy (Ea) | Expected Reaction Enthalpy (ΔHrxn) | Predicted Selectivity |

| Electron-deficient (e.g., maleic anhydride) | Lower than 1,3-cyclohexadiene | More exothermic | Endo selectivity favored due to secondary orbital interactions |

| Electron-neutral (e.g., ethylene) | Similar to or slightly lower than 1,3-cyclohexadiene | Exothermic | Endo/Exo selectivity may be less pronounced |

| Electron-rich (e.g., ethyl vinyl ether) | Higher than 1,3-cyclohexadiene (Normal-electron-demand) | Less exothermic | Reaction may be slow or require high temperatures |

Table 1: Predicted trends in activation energies and reaction enthalpies for the Diels-Alder reaction of this compound with various dienophiles, based on general principles of FMO theory.

Caption: General workflow for a Diels-Alder reaction.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond and the creation of a new ring. For this compound, the most relevant electrocyclic reaction is the ring-opening to form a substituted 1,3,5-hexatriene. According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclohexadiene is a conrotatory process, while the photochemical reaction is disrotatory.[5]

The methyl groups are expected to influence the activation barrier and the equilibrium position of this reaction. Steric interactions between the methyl groups in the transition state and the product will play a significant role.

Caption: Thermal vs. Photochemical Electrocyclic Ring-Opening.

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a sigma bond across a pi-system.[6] While less common for the this compound core itself without further substitution, understanding the potential for such rearrangements is important. For instance, if an allylic hydrogen were present, a[1][7]-hydride shift could occur. The presence of the methyl groups would influence the stability of the transition state and potentially the regioselectivity of the shift.

References

- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Discovery of 2,3-Dimethyl-1,3-cyclohexadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1,3-cyclohexadiene is a cyclic diene of significant interest in organic synthesis, particularly as a versatile precursor in Diels-Alder reactions for the construction of complex cyclic systems. This technical guide provides a comprehensive overview of the synthesis, discovery, and key chemical properties of this compound. It includes a detailed experimental protocol for its preparation via the acid-catalyzed dehydration of 2,3-dimethylcyclohexanol (B75514), a summary of its spectroscopic data, and a discussion of its primary applications in synthetic chemistry. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₈H₁₂, is a substituted cyclic diene.[1] Its structure, featuring a conjugated diene system within a six-membered ring, makes it a valuable building block in organic synthesis. The methyl groups at the 2 and 3 positions influence its reactivity and stereoselectivity in cycloaddition reactions. This guide will delve into the synthetic methodologies for its preparation and its characteristic spectroscopic data.

Discovery and Historical Context

Synthetic Methodologies

Several synthetic routes have been employed for the preparation of this compound. The most common and practical laboratory-scale synthesis involves the dehydration of 2,3-dimethylcyclohexanol. Other reported methods include dehydrohalogenation and thermal electrocyclization.

Acid-Catalyzed Dehydration of 2,3-Dimethylcyclohexanol

The acid-catalyzed dehydration of 2,3-dimethylcyclohexanol is a straightforward and commonly used method for the synthesis of this compound. The reaction proceeds via an E1 elimination mechanism.

Reaction Scheme:

References

An In-depth Technical Guide to the Thermal Electrocyclization Synthesis of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethyl-1,3-cyclohexadiene, a substituted cyclic diene of interest in organic synthesis. The core of this guide focuses on the thermal electrocyclization of its acyclic precursor, 3,4-dimethyl-1,3,5-hexatriene. This document outlines the theoretical basis of the reaction, presents a detailed, representative experimental protocol, and summarizes key quantitative and spectroscopic data.

Introduction

The synthesis of cyclic dienes is a fundamental pursuit in organic chemistry, providing building blocks for a wide array of complex molecules and materials. This compound is a valuable synthon, and its preparation via a thermal electrocyclic reaction from an acyclic triene is a classic example of pericyclic chemistry. This reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of the ring closure. For a 6π-electron system such as a 1,3,5-hexatriene (B1211904), thermal activation leads to a disrotatory cyclization to form a 1,3-cyclohexadiene. The equilibrium of this reaction generally favors the formation of the more stable cyclic product.

Reaction Mechanism and Stereochemistry

The thermal synthesis of this compound proceeds through a 6π-electrocyclization of 3,4-dimethyl-1,3,5-hexatriene. This pericyclic reaction involves the concerted reorganization of six π-electrons to form a new σ-bond, resulting in a six-membered ring. According to the Woodward-Hoffmann rules, the thermal electrocyclization of a 1,3,5-hexatriene occurs in a disrotatory fashion. This means that the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) during the ring closure. The specific stereoisomer of the starting triene will determine the stereochemistry of the product if chiral centers are formed. For the synthesis of this compound, the starting material is 3,4-dimethyl-1,3,5-hexatriene.

Figure 1. Reaction scheme for the thermal electrocyclization.

Experimental Protocol

Materials:

-

3,4-dimethyl-1,3,5-hexatriene

-

Anhydrous toluene (B28343) (or other high-boiling, inert solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and temperature controller

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with a solution of 3,4-dimethyl-1,3,5-hexatriene in anhydrous toluene (e.g., 0.1-0.5 M concentration).

-

Inert Atmosphere: The system is flushed with an inert gas to remove oxygen, which could potentially lead to side reactions at high temperatures.

-

Heating: The reaction mixture is heated to reflux (for toluene, this is approximately 110 °C) with vigorous stirring. Alternatively, for a solvent-free reaction, the neat starting material can be heated in a sealed tube at a higher temperature (e.g., 200-215 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Dehydrobromination Route to 2,3-Dimethyl-1,3-cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Dimethyl-1,3-cyclohexadiene, a valuable diene in organic synthesis, via a dehydrobromination route. The guide covers the necessary experimental protocols, from the synthesis of the precursor to the final elimination reaction, and presents key data in a structured format for clarity and comparison.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 1,2-dimethylcyclohexene (B155917) to yield the vicinal dibromide, 1,2-dibromo-1,2-dimethylcyclohexane. The subsequent step is a double dehydrobromination of this intermediate using a strong base to afford the desired conjugated diene.

Experimental Protocols

Step 1: Synthesis of 1,2-dibromo-1,2-dimethylcyclohexane

This procedure is adapted from the well-established method of brominating alkenes.

Materials:

-

1,2-dimethylcyclohexene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethylcyclohexene in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 1,2-dibromo-1,2-dimethylcyclohexane.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Dehydrobromination to this compound

This protocol is based on established procedures for the dehydrobromination of vicinal dibromides.[1][2][3]

Materials:

-

1,2-dibromo-1,2-dimethylcyclohexane

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a heating mantle, place a solution of potassium hydroxide in ethanol.

-

Add the crude 1,2-dibromo-1,2-dimethylcyclohexane to the flask.

-

Heat the mixture to reflux and maintain the reflux for 2-3 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and carefully distill the product mixture. The desired this compound is a volatile compound.

-

Collect the distillate, which will contain the product and ethanol.

-

Transfer the distillate to a separatory funnel and wash with water to remove the ethanol.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

A final fractional distillation can be performed to obtain the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for the dehydrobromination of vicinal dibromides, which are analogous to the synthesis of this compound.

| Precursor | Base | Solvent | Temperature | Product | Yield | Reference |

| 1,2-dibromocyclohexane | Alcoholic KOH | Ethanol | Reflux | 1,3-cyclohexadiene | Not specified | [2][3] |

| 1,2-dibromo-1,2-diphenylethane | Solid KOH | Ethylene glycol | Boiling | Diphenylacetylene | Not specified | [1] |

| 1,2-dibromocyclohexane | Sodium hydride | Triethylene glycol dimethyl ether/isopropyl alcohol | 100-110 °C | 1,3-cyclohexadiene | 70% | [4] |

Reaction Pathway and Logic

The synthesis proceeds through a well-defined reaction sequence. The first step is an electrophilic addition of bromine to the double bond of 1,2-dimethylcyclohexene. The subsequent double dehydrobromination is an E2 elimination reaction, where the strong base abstracts protons from the carbon atoms adjacent to the bromine atoms, leading to the formation of two new pi bonds and the conjugated diene system.

Caption: Synthetic pathway to this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Dimethyl-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract